

Application of Alectinib (CH5424802) in ALK-Positive Non-Small Cell Lung Cancer Research

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Compound of Interest

Compound Name: CH 5450

Cat. No.: B1684288

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Introduction

Alectinib, also known by its developmental code CH5424802, is a second-generation, highly selective, and potent oral inhibitor of Anaplastic Lymphoma Kinase (ALK) and RET tyrosine kinases.^{[1][2][3][4][5][6][7][8][9][10][11][12]} It is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements.^{[13][14][15]} Alectinib has demonstrated significant efficacy as both a first-line treatment and in patients who have developed resistance to the first-generation ALK inhibitor, crizotinib.^{[1][4][7][14][16]} Furthermore, it has shown notable activity against central nervous system (CNS) metastases, a common site of disease progression in ALK-positive NSCLC.^{[13][17][18]}

Mechanism of Action

Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK fusion protein, thereby inhibiting its kinase activity.^[13] This blockade of ALK phosphorylation prevents the activation of critical downstream signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways.^{[2][3][19]} The inhibition of these pro-survival signals ultimately leads to a reduction in tumor cell viability and the induction of apoptosis (programmed cell death).^{[2][3][9][13]} Alectinib and its major active metabolite, M4, exhibit similar in vitro and in vivo potency against various mutant forms of the ALK enzyme.^{[3][19]}

Quantitative Data from Clinical Trials

The clinical efficacy of alectinib in ALK-positive NSCLC has been substantiated in several key clinical trials. Below is a summary of the quantitative data from these studies.

Table 1: Efficacy of Alectinib in First-Line Treatment of ALK-Positive NSCLC (ALEX Trial)

Endpoint	Alectinib	Crizotinib	Hazard Ratio (95% CI)
Median Overall Survival (OS)	81.1 months	54.2 months	0.78 (0.56–1.08)[20]
7-Year Overall Survival Rate	48.6%	38.2%	N/A[20]

Table 2: Efficacy of Adjuvant Alectinib in Resected ALK-Positive NSCLC (ALINA Trial)

Endpoint	Alectinib	Platinum-Based Chemotherapy	Hazard Ratio (95% CI)
Disease-Free Survival (DFS) in Stage II-III A	Not Reached	44.4 months	0.24 (0.13-0.45)[21] [22]
DFS in Overall Population (Stage IB-III A)	Not Reached	41.3 months	0.24 (0.13-0.43)[21] [22]
2-Year DFS Rate (Stage II-III A)	93.8%	63.0%	N/A[21]
CNS DFS	N/A	N/A	0.22 (0.08-0.58)[21]

Table 3: Efficacy of Alectinib in Crizotinib-Resistant ALK-Positive NSCLC

Study	NP28673	NP28761
Overall Response Rate (ORR)	50.0% [17]	47.8% [17]
Median Duration of Response (DOR)	11.2 months [17]	7.5 months [17]
CNS Overall Response Rate (ORR)	57.1% [17]	68.8% [17]

Experimental Protocols

Protocol 1: In Vitro Proliferation Assay of NSCLC Cell Lines

This protocol outlines a method to assess the anti-proliferative effects of alectinib on ALK-positive NSCLC cell lines.

Materials:

- ALK-positive NSCLC cell line (e.g., H3122)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Alectinib (CH5424802)
- DMSO (vehicle control)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Seed ALK-positive NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
- Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

- Prepare a serial dilution of alectinib in complete culture medium. A typical concentration range would be 0.01 nM to 1 μ M. Also, prepare a vehicle control with the same final concentration of DMSO as the highest alectinib concentration.
- Remove the medium from the wells and add 100 μ L of the prepared alectinib dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a luminometer to determine cell viability.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of alectinib that inhibits cell growth by 50%).

Protocol 2: Generation of Alectinib-Resistant NSCLC Cell Lines

This protocol describes a method for generating alectinib-resistant cell lines to study mechanisms of drug resistance.[\[23\]](#)

Materials:

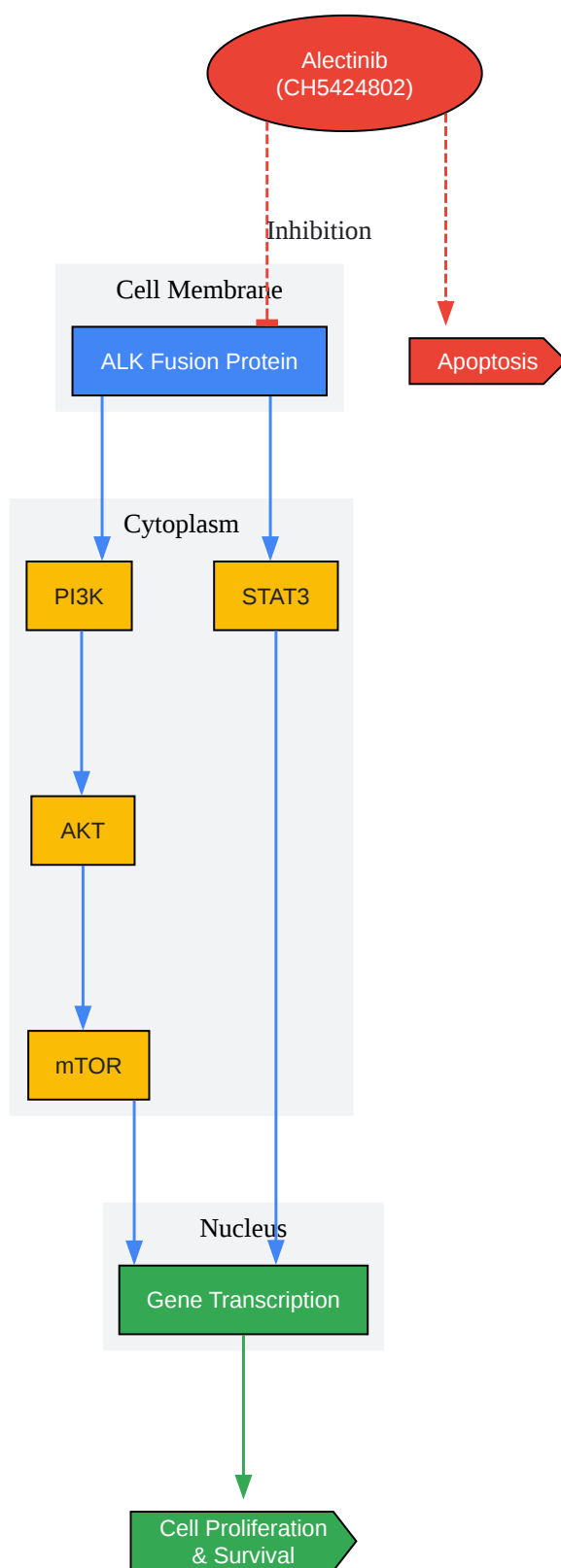
- ALK-positive NSCLC parental cell line (e.g., H3122)
- Complete cell culture medium
- Alectinib (CH5424802)
- 6-well cell culture plates

Procedure:

- Culture the parental ALK-positive NSCLC cell line in complete medium.

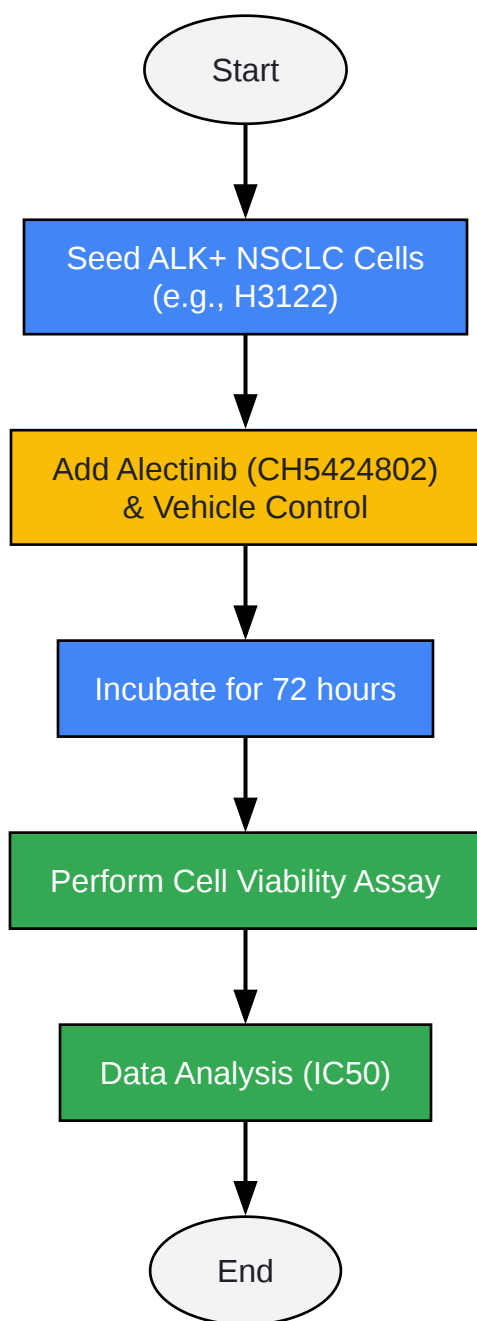
- Expose the cells to a low concentration of alectinib (e.g., the IC20 concentration determined from a proliferation assay).
- Continuously culture the cells in the presence of this concentration of alectinib, changing the medium every 2-3 days.
- Once the cells have adapted and are growing steadily, gradually increase the concentration of alectinib in a stepwise manner.
- This process of gradual dose escalation can take several months.[\[23\]](#)
- The resulting cell population will be enriched for cells that are resistant to alectinib.
- Isolate single-cell clones from the resistant population by limiting dilution to establish stable resistant cell lines.
- Characterize the resistant cell lines by determining their IC50 for alectinib and comparing it to the parental cell line. Further analysis can be performed to identify the mechanisms of resistance (e.g., sequencing of the ALK gene, analysis of bypass signaling pathways).

Visualizations



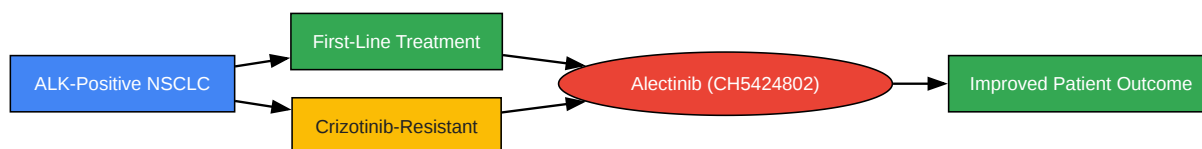
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Caption: Alectinib inhibits ALK signaling, leading to apoptosis.



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Caption: Workflow for in vitro Alectinib efficacy testing.



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Caption: Alectinib's application in ALK-positive NSCLC.

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References

1. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
2. Alectinib - Wikipedia [en.wikipedia.org]
3. go.drugbank.com [go.drugbank.com]
4. ALK Inhibitors in Non-Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
6. drugs.com [drugs.com]
7. Treating ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
8. drugs.com [drugs.com]
9. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
10. go.drugbank.com [go.drugbank.com]
11. ALK inhibitors in non-small cell lung cancer: crizotinib and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
12. selleckchem.com [selleckchem.com]

- 13. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 14. aacr.org [aacr.org]
- 15. alectinib - My Cancer Genome [mycancergenome.org]
- 16. onclive.com [onclive.com]
- 17. Genentech's Investigational Medicine Alectinib Shrank Tumors In Nearly Half Of People With Specific Type Of Lung Cancer - BioSpace [biospace.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. reference.medscape.com [reference.medscape.com]
- 20. oncodaily.com [oncodaily.com]
- 21. esmo.org [esmo.org]
- 22. FDA approves alectinib as adjuvant treatment for ALK-positive non-small cell lung cancer | FDA [fda.gov]
- 23. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
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